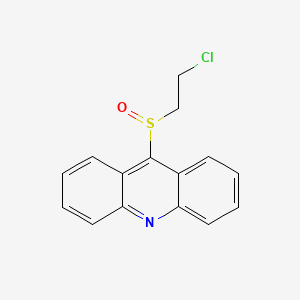

9-(2-Chloroethylsulfinyl)acridine

Description

Structure

3D Structure

Properties

CAS No. |

827303-16-2 |

|---|---|

Molecular Formula |

C15H12ClNOS |

Molecular Weight |

289.8 g/mol |

IUPAC Name |

9-(2-chloroethylsulfinyl)acridine |

InChI |

InChI=1S/C15H12ClNOS/c16-9-10-19(18)15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1-8H,9-10H2 |

InChI Key |

SWDGVAWVKVTANO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)S(=O)CCCl |

Origin of Product |

United States |

The Chemical Compound: 9 2 Chloroethylsulfinyl Acridine

Synthesis and Chemical Properties

The chemical structure of 9-(2-Chloroethylsulfinyl)acridine features the characteristic planar, tricyclic acridine (B1665455) core. Attached to the 9-position of this core is a 2-chloroethylsulfinyl group [-S(O)CH₂CH₂Cl]. The presence of the sulfinyl group introduces a chiral center at the sulfur atom, meaning the compound can exist as two enantiomers. The physicochemical properties of acridine itself include moderate solubility in water and good solubility in organic solvents, with a melting point of around 110°C and a boiling point of approximately 346°C. The introduction of the 2-chloroethylsulfinyl group will modify these properties, likely increasing the molecule's polarity compared to the parent acridine.

Research Applications and Findings

Research on this compound is primarily situated within the broader investigation of sulfur-containing acridine derivatives as potential anticancer agents. Studies on a series of 9-acridinyl sulfides, sulfoxides, and sulfones have revealed important structure-activity relationships.

A significant finding is that the oxidation of the sulfur atom from a thioether to a sulfoxide (B87167) dramatically increases the compound's cytotoxic activity against cancer cell lines. In some cases, this increase in activity is reported to be between five and ten-fold. This suggests that this compound would be a more potent anticancer agent than its thioether precursor.

The primary mechanism of action for these compounds is believed to be their ability to act as DNA intercalators. The planar acridine portion of the molecule inserts itself between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. The side chain at the 9-position, in this case, the 2-chloroethylsulfinyl group, can further influence the compound's biological activity and its interaction with other cellular components.

While specific data for this compound is limited, the research on related compounds provides a strong foundation for its potential as a subject of further investigation in the development of new anticancer therapies. The combination of the DNA-intercalating acridine core with a reactive sulfur-containing side chain presents a promising strategy for designing potent cytotoxic agents.

Data on Related Acridine Derivatives

To illustrate the structure-activity relationships within this class of compounds, the following table presents data on the anticancer activity of related acridine derivatives.

| Compound Name | Structure | Notes on Anticancer Activity |

| 9-Acridinyl Thioethers | Acridine ring with a thioether side chain at the 9-position. | Generally exhibit lower cytotoxic activity compared to their sulfoxide counterparts. |

| 9-Acridinyl Sulfoxides | Acridine ring with a sulfoxide side chain at the 9-position. | Show a significant increase in anticancer activity (5-10 fold) upon oxidation from the corresponding thioether. |

| 9-Acridinyl Sulfones | Acridine ring with a sulfone side chain at the 9-position. | Also investigated for anticancer activity, with varying levels of potency depending on the specific substituents. |

An in-depth exploration of the synthetic pathways leading to This compound , a specialized heterocyclic compound, reveals a multi-stage process that begins with the fundamental construction of the acridine tricycle and culminates in the precise installation and modification of a sulfur-containing functional group at the 9-position. This article delineates the established and contemporary methods for assembling the acridine core and details the specific strategies for synthesizing its sulfinyl derivatives.

Spectroscopic and Advanced Analytical Characterization

Structural Elucidation Techniques for 9-(2-Chloroethylsulfinyl)acridine

Detailed experimental data for the structural elucidation of this compound using NMR, MS, and IR spectroscopy are not available in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR spectral data for this compound were not found in the search results.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Specific mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and fragmentation patterns for this compound, were not found in the search results.

Infrared (IR) Spectroscopy

Specific infrared absorption frequencies for the functional groups present in this compound were not found in the search results.

Advanced Spectroscopic Methods for Mechanistic Investigations

Information regarding the use of advanced spectroscopic methods for mechanistic investigations involving this compound is not available in the provided search results.

UV-Visible Absorption Spectroscopy for Ligand-Target Interactions

Data on the UV-Visible absorption properties of this compound and its interactions with biological targets were not found in the search results.

Fluorescence Spectroscopy for Molecular Binding Studies

Data on the fluorescence properties of this compound and its application in molecular binding studies were not found in the search results.

Despite a comprehensive search of available scientific literature and crystallographic databases, specific X-ray crystallography data for the solid-state structure of this compound could not be located.

Detailed research into the crystal structure of this particular compound, including parameters such as unit cell dimensions, space group, and atomic coordinates, does not appear to be publicly available in the accessed resources. While crystallographic studies have been conducted on various other acridine (B1665455) derivatives, the specific sulfinyl compound mentioned in the query is not among them.

Therefore, a detailed analysis and data table for the X-ray crystallographic characterization of this compound cannot be provided at this time.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations (QCC)

Quantum chemical calculations (QCC) are fundamental to characterizing the intrinsic properties of 9-(2-Chloroethylsulfinyl)acridine. Methods like Density Functional Theory (DFT) are used to model its molecular structure and predict its behavior. These calculations help explain experimental observations and guide the design of new derivatives with enhanced activities. nih.govnih.gov

The electronic structure of a molecule is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO is a significant indicator of molecular stability and reactivity. researchgate.net For acridine (B1665455) derivatives, the HOMO is often located on the electron-rich acridine ring system, while the LUMO can be distributed across the structure, including substituent groups. researchgate.net

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. For similar heterocyclic systems, MEP maps typically show negative potential (electron-rich regions, susceptible to electrophilic attack) around heteroatoms like nitrogen and oxygen, and positive potential (electron-poor regions, prone to nucleophilic attack) around hydrogen atoms. This analysis is critical for understanding non-covalent interactions in biological systems.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. This method is crucial for identifying potential biological targets and understanding the mechanism of action. Docking studies on various acridine derivatives have been performed against numerous targets, including enzymes like topoisomerases, VEGFR2, and cholinesterases. nih.govjppres.commdpi.com

These studies predict the binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies on amide-based acridine derivatives against VEGFR2 have shown binding affinities up to -10.031 kcal/mol, identifying key interacting amino acid residues like Glu883, Leu838, and Asp1044. jppres.com

| Compound Series | Protein Target | Best Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Amide-based acridines | VEGFR2 | -10.031 | Glu883, Leu838, Asp1044 | jppres.com |

| Sulfonamide acridines | Topoisomerase-IIα | -7.508 | Not specified | mdpi.com |

| 9-phosphorylacridines | Butyrylcholinesterase (BChE) | Not specified (results consistent with IC50) | Not specified | nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations are used to assess the stability of the binding pose predicted by docking and to understand the conformational changes that may occur. nih.govnih.gov By simulating the movement of atoms in a solvated environment, MD can confirm the stability of key interactions and provide a more realistic model of the binding event. Analyses such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to evaluate the stability of the complex. nih.gov

Inverse Virtual Screening (IVS) for Target Identification

Inverse virtual screening (IVS), or reverse docking, is a computational strategy to identify potential protein targets for a given bioactive compound. nih.govnih.gov Instead of screening a library of compounds against one target, IVS screens a single compound, like this compound, against a large database of protein structures. nih.gov This approach can uncover novel mechanisms of action or explain off-target effects by predicting interactions with multiple proteins. The results can facilitate drug repurposing by identifying new therapeutic applications for existing compounds. nih.gov

Theoretical Insights into Adsorption Phenomena (e.g., on Metal Surfaces for Corrosion Inhibition)

Theoretical studies, combining quantum chemical calculations and molecular simulations, are used to investigate the adsorption of organic molecules on metal surfaces, a key mechanism for corrosion inhibition. nih.govmdpi.com These studies predict how molecules like this compound would adsorb on a metal surface, such as mild steel in an acidic environment. scielo.brbiointerfaceresearch.com

Calculations can determine the adsorption energy, the orientation of the molecule on the surface, and the nature of the bonds formed. The presence of heteroatoms (N, S, O) and the planar aromatic rings in acridine derivatives allows for strong adsorption onto the metal surface, forming a protective film that hinders corrosion. nih.govumyu.edu.ng The effectiveness of such inhibitors is often correlated with their electronic properties, like HOMO and LUMO energies, which dictate the charge transfer between the inhibitor and the metal. mdpi.com

Advanced in Vitro Biological Research Methodologies

Cell-Based Assays for Fundamental Biological Activity

Cell-based assays are fundamental in determining the biological effects of a compound at the cellular level. These assays can reveal insights into a compound's potential as a therapeutic agent by measuring its impact on cell viability, proliferation, and specific signaling pathways.

Proliferation and Growth Inhibition Assays in Cell Lines (e.g., cancer cell lines, keratinocytes)

The antiproliferative activity of various acridine (B1665455) derivatives has been widely evaluated against numerous cancer cell lines. nih.govresearchgate.netindexcopernicus.com Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to quantify the cytotoxic effects of compounds on cell lines like A-549 (lung carcinoma) and MCF-7 (breast cancer). researchgate.net For many acridine derivatives, these studies often reveal dose-dependent inhibition of cell growth, with IC50 values (the concentration required to inhibit the growth of 50% of cells) being a key metric for comparing potency. indexcopernicus.com While no data exists for 9-(2-Chloroethylsulfinyl)acridine, studies on other 9-substituted acridines have demonstrated significant cytotoxic activity against various cancer cell lines, including melanoma. nih.gov Information regarding the effect of acridine compounds on keratinocytes is less common in the available literature.

Interactive Data Table: Illustrative Antiproliferative Activity of Acridine Derivatives (Hypothetical Data)

This table is for illustrative purposes only and does not represent actual data for this compound.

Reporter Gene Assays for Pathway Activation

Reporter gene assays are valuable tools for dissecting the mechanism of action of a compound by monitoring the activation or inhibition of specific cellular signaling pathways. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a transcriptional response element that is sensitive to a particular pathway. While the literature on acridine derivatives utilizing this specific methodology is not extensive, these assays could theoretically be used to investigate whether a compound like this compound affects pathways crucial for cancer cell survival, such as NF-κB, p53, or apoptosis-related pathways.

Biochemical Assays for Enzyme Activity and Inhibition

Many acridine derivatives are known to exert their biological effects by targeting specific enzymes. nih.govmdpi.comnih.govcardiff.ac.uknih.govmdpi.com Biochemical assays are essential for directly measuring a compound's inhibitory effect on purified enzymes. A primary target for many acridine compounds is the topoisomerase family of enzymes (Topo I and Topo II), which are critical for DNA replication and repair. nih.govmdpi.comnih.govcardiff.ac.uknih.govmdpi.com In vitro assays, such as DNA relaxation assays, can determine a compound's ability to inhibit topoisomerase activity. mdpi.comnih.govmdpi.com For example, studies on acridine-sulfonamide hybrids have demonstrated potent inhibitory activity against both Topoisomerase I and II. nih.gov

Biophysical Techniques for Molecular Interaction Analysis

Biophysical techniques provide detailed insights into the direct physical interactions between a compound and its molecular targets, such as DNA or proteins.

DNA Binding Assays (e.g., Gel Electrophoresis, Thermal Denaturation, Single Molecule Force Spectroscopy)

The planar aromatic structure of the acridine ring allows many of its derivatives to interact with DNA, typically through intercalation between base pairs. nih.govmdpi.commdpi.com Several biophysical methods are used to characterize this interaction:

Gel Electrophoresis: Assays like electrophoretic mobility shift assays (EMSA) can demonstrate the binding of a compound to DNA by observing changes in the migration of DNA through a gel.

Thermal Denaturation: The binding of a compound to DNA can increase the stability of the double helix. This is measured as an increase in the melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands. This technique has been used to study the interaction of 9-phenyl acridine with calf thymus DNA (CT-DNA). nih.gov

Single Molecule Force Spectroscopy (SMFS): This advanced technique can probe the mechanical forces of interactions between a single molecule of a compound and a DNA strand. While a powerful tool, its application has not been reported for acridine derivatives in the reviewed literature.

Protein Binding Assays

Besides DNA, acridine derivatives can also interact directly with proteins. Techniques such as fluorescence quenching can be employed to study these interactions. For instance, the binding of a compound to a protein like bovine serum albumin (BSA) can be monitored by observing the quenching of the protein's intrinsic tryptophan fluorescence upon addition of the compound. This allows for the calculation of binding constants and provides information on the affinity of the interaction.

Microscopic and Imaging Techniques for Cellular Localization

The intrinsic fluorescence of the acridine ring system is a important feature that enables the use of advanced microscopic techniques to visualize and determine the subcellular localization of acridine derivatives. nih.gov Methodologies such as fluorescence microscopy and confocal laser scanning microscopy are instrumental in elucidating where these compounds accumulate within the cell, providing insights into their mechanisms of action. evidentscientific.comfrontiersin.org

Fluorescence microscopy, a fundamental tool in this research, utilizes the principle of exciting the fluorescent acridine molecule with a specific wavelength of light and detecting the emitted light of a longer wavelength. This allows for the direct visualization of the compound's distribution within fixed or living cells. nih.gov For instance, the well-studied acridine derivative, acridine orange, demonstrates metachromatic properties, emitting green fluorescence when bound to DNA and orange fluorescence when it accumulates in acidic organelles like lysosomes. frontiersin.orgnih.gov This differential staining capability makes it a valuable tool for distinguishing different cellular compartments. frontiersin.org

Confocal laser scanning microscopy offers a significant advancement over conventional fluorescence microscopy by providing high-resolution optical sections of the specimen. This technique eliminates out-of-focus light, resulting in sharper images and the ability to create three-dimensional reconstructions of the cell, showing the precise localization of the fluorescent compound. evidentscientific.com Confocal microscopy has been effectively used to study the nuclear and nucleolar accumulation of platinum-acridine hybrids, which are designed to target cellular DNA. nih.gov

The specific subcellular destination of an acridine derivative is largely dictated by its chemical structure and physicochemical properties. Many acridine-based compounds are known DNA intercalators, meaning they insert themselves between the base pairs of DNA. researchgate.netmorressier.com This property naturally leads to their accumulation in the cell nucleus, a finding that has been confirmed through microscopic imaging. nih.govresearchgate.net

However, not all acridine derivatives are confined to the nucleus. The cellular distribution can be quite diverse. For example, studies on quinacrine and 9-aminoacridine in platelets, using direct microscopic observation, revealed that these compounds concentrate within acidic organelles, particularly dense granules and alpha-granules. nih.gov This accumulation is driven by the pH gradient across the organelle membrane. nih.gov More recent research has also demonstrated that certain novel acridine derivatives can specifically accumulate in mitochondria, inducing oxidative stress. nih.gov Furthermore, some N-acridine thiosemicarbazones have been shown to target lysosomes, a localization that can be influenced by the expression of P-glycoprotein in cancer cells. rsc.org The ability of some acridine-based fluorescent probes to localize in lipid droplets and lysosomes has also been utilized to monitor changes in intracellular polarity. rsc.org

The following table summarizes the observed cellular localization of various acridine derivatives as determined by microscopic techniques:

| Compound/Derivative Class | Imaging Technique | Cell Type/System | Observed Cellular Localization |

| Acridine Orange | Fluorescence Microscopy, Confocal Microscopy | Various | Nucleus (intercalated with DNA, green fluorescence), Lysosomes and other acidic vesicles (orange fluorescence) frontiersin.orgnih.gov |

| Quinacrine | Direct Microscopic Observation | Platelets | Dense granules, Alpha-granules nih.gov |

| 9-Aminoacridine | Direct Microscopic Observation | Platelets | Dense granules, Alpha-granules nih.gov |

| Platinum-Acridine Hybrids | Confocal Fluorescence Microscopy | NCI-H460 (Non-small cell lung cancer) | Nucleus, Nucleolus nih.gov |

| Hexyl-AcrDIM (Proflavine derivative) | Imaging Flow Cytometry, Confocal Microscopy | HL-60 (Leukemia) | Mitochondria nih.gov |

| N-acridine thiosemicarbazones | Confocal Microscopy | KBV1 (+Pgp) cancer cells | Lysosomes rsc.org |

| Acridine-dicyanoisophorone based probes | Fluorescence Microscopy | HeLa cells | Lipid droplets rsc.org |

| Acridine-cyanofuranone based probes | Fluorescence Microscopy | HeLa cells | Lysosomes rsc.org |

Future Research Trajectories and Academic Perspectives

Development of Novel Research Tools and Probes

The inherent properties of the acridine (B1665455) scaffold, particularly its fluorescence, make it a valuable component in the creation of novel research tools and molecular probes. sioc-journal.cn The planar structure of the acridine ring system is fundamental to its utility in developing these tools. rsc.org Future research will likely focus on synthesizing new derivatives that can act as highly specific sensors and imaging agents for various biological molecules and microenvironments.

Acridine-based compounds are being actively developed as fluorescent probes for a variety of applications. researchgate.net For instance, derivatives are being designed to detect and image specific pathological protein aggregates, such as the abnormal prion protein (PrPSc) deposits found in prion diseases. nih.gov In this context, radioiodinated acridine derivatives have been synthesized and evaluated for their potential as in vivo imaging probes, with some showing the ability to clearly label amyloid deposits in brain tissue. nih.gov

Furthermore, acridine derivatives are being engineered to sense changes in the cellular microenvironment. This includes the creation of probes that can monitor:

Nitric Oxide (NO): Novel probes based on the 9(10H)acridone moiety can detect NO, an important signaling molecule, through a significant increase in fluorescence intensity. mdpi.com

pH Levels: A fluorescent probe incorporating two acridine moieties has been shown to monitor extreme acidic and alkaline pH ranges. scispace.com

Cell Polarity and Viscosity: By reacting 9-acridine carboxaldehyde with different cyano compounds, researchers have developed polarity-sensitive and viscosity-sensitive probes that can dynamically monitor changes within cells and selectively stain organelles like lipid droplets and lysosomes. researchgate.net

Thermochemiluminescence (TCL): N-substituted acridine-containing 1,2-dioxetanes are being developed as TCL labels for bioanalytical applications, where their light emission properties are fine-tuned by adding different functional groups to the acridine ring. d-nb.info

Table 1: Examples of Acridine-Based Research Probes

| Probe Type | Target/Application | Sensing Mechanism | Reference |

|---|---|---|---|

| Radioiodinated Acridine Derivatives | Prion Protein (PrPSc) Deposits | Binding affinity and fluorescence imaging | nih.gov |

| Acridone-based Probe | Nitric Oxide (NO) | Fluorescence intensity increase upon reaction with NO | mdpi.com |

| Tröger's Base with Acridine Moieties | Extreme pH (acidic and alkaline) | pH-dependent fluorescence response | scispace.com |

| Acridine-cyano Compound Conjugates | Cell Polarity and Viscosity | Changes in fluorescence based on microenvironment | researchgate.net |

| Acridine-containing 1,2-dioxetanes | Bioanalytical Labels | Thermochemiluminescence (TCL) | d-nb.info |

The continued refinement of these probes, focusing on improving properties like water solubility and target specificity, represents a significant future direction in acridine research. mdpi.com

Integration of Multi-Omics Data for Comprehensive Understanding

To fully grasp the biological impact of acridine derivatives, future research will increasingly rely on the integration of multi-omics data. Methodologies like transcriptome sequencing (RNA-Seq), proteomics, and metabolomics provide a holistic view of the molecular changes induced by a compound within a biological system. frontiersin.org

For example, multi-omics analysis has been employed to investigate the antiviral mechanisms of other substances, revealing significant changes in metabolites essential for viral replication, such as arginine and phenylalanine. researchgate.net This type of comprehensive approach could be applied to understand the multifaceted effects of acridine compounds. By combining transcriptomics, proteomics, and metabolomics, researchers can simultaneously observe how a derivative like 9-(2-Chloroethylsulfinyl)acridine affects gene expression, protein levels, and metabolic pathways. frontiersin.orgceon.rs

This integrated approach allows for the construction of detailed molecular interaction maps and the identification of entire pathways affected by the compound, rather than just a single target. Such a systems-biology perspective is crucial for understanding the on-target and potential off-target effects of acridine derivatives and for elucidating their complete mechanism of action. jppres.com

Exploration of Emerging Biological Targets for Acridine Derivatives

While the ability of acridines to intercalate with DNA is a well-established mechanism, future research is expanding to identify and characterize a broader range of biological targets. rsc.orgresearchgate.net This move towards exploring new targets is driven by the need for more selective and effective therapeutic agents. Acridine derivatives are now being viewed as multi-target compounds, capable of interacting with various enzymes and cellular pathways. ceon.rsjppres.com

In silico studies and experimental assays have revealed that acridine derivatives can act on several protein targets beyond DNA. jppres.com A significant area of investigation is their role as enzyme inhibitors. rsc.org Emerging targets for acridine derivatives include:

Kinases: Specific derivatives have been designed as inhibitors of multiple kinases, such as Src, MEK, and VEGFR-2, which are crucial in cancer cell signaling pathways. ceon.rsnih.gov

Cholinesterases: Certain acridone (B373769) analogues have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases. rsc.orgjppres.com

Topoisomerases: Beyond simple DNA intercalation, many acridine derivatives, like amsacrine (B1665488), function by inhibiting topoisomerase I and II, enzymes that manage DNA topology during replication. rsc.orgceon.rsmdpi.comnih.gov

Carbonic Anhydrases: Acridine sulfonamide derivatives are being explored as inhibitors of human carbonic anhydrase isozymes, which are involved in critical physiological processes like pH homeostasis. rsc.org

Other Enzymes and Pathways: Research also points to the effects of acridines on lipid metabolism and their potential to interact with viral RNA sites. ceon.rsresearchgate.net

Table 2: Emerging Biological Targets for Acridine Derivatives

| Target Class | Specific Examples | Potential Application Area | Reference |

|---|---|---|---|

| Kinases | Src, MEK, VEGFR-2 | Oncology | ceon.rsnih.gov |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative Diseases | rsc.orgjppres.com |

| Topoisomerases | Topoisomerase I, Topoisomerase II | Oncology | rsc.orgceon.rsmdpi.com |

| Metalloenzymes | Carbonic Anhydrases (CA) | Glaucoma, Epilepsy, Oncology | rsc.org |

| Nucleic Acids | Viral RNA | Antiviral Therapy | researchgate.net |

The development of compounds that can modulate these emerging targets represents a promising avenue for future therapeutic innovation. researchgate.net

Addressing Challenges in Acridine Research Methodologies

Despite the promise of acridine derivatives, several methodological challenges need to be addressed to unlock their full potential. Future research will need to focus on overcoming these hurdles, particularly in synthesis and application.

A primary challenge lies in the synthesis of acridine compounds. Traditional methods can be inefficient, and there is a significant need for the development of more sustainable and efficient synthetic routes. numberanalytics.com Modern approaches, such as those using transition metal catalysts or microwave-assisted synthesis, are being explored to improve reaction yields and selectivity. sioc-journal.cnnumberanalytics.com

Other key challenges include:

Physicochemical Properties: Many acridine derivatives suffer from poor solubility in aqueous solutions, which can hinder their biological application and the development of reliable probes. mdpi.com Structural modification is a key strategy to improve these properties. mdpi.com

Pharmacological Properties: Optimizing characteristics like bioavailability and target specificity remains a significant challenge. researchgate.net The planar nature of the acridine ring promotes DNA intercalation but can also lead to off-target effects. Fine-tuning the side chains and substitution patterns is crucial for enhancing selectivity. researchgate.netnih.gov

Synthesis of Complex Derivatives: The creation of multi-target drugs or complex conjugates requires sophisticated, often multi-step, synthetic procedures. Streamlining these processes, for instance through one-pot reactions, is an important goal. nih.gov

Overcoming these methodological limitations through innovations in synthetic chemistry and formulation science will be essential for advancing acridine-based compounds from the research laboratory toward practical applications. numberanalytics.com

Q & A

Q. What are the standard synthetic routes for 9-(2-Chloroethylsulfinyl)acridine, and how can reaction conditions be optimized?

The synthesis typically begins with 9-chloroacridine derivatives as precursors. A nucleophilic substitution reaction is employed, where the chlorine atom at position 9 reacts with 2-chloroethylsulfinyl chloride under controlled conditions. Optimization involves adjusting temperature (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF or acetonitrile), and the use of catalysts such as triethylamine to enhance reactivity . Microwave-assisted synthesis can also reduce reaction time and improve yields . Purification is achieved via column chromatography or recrystallization.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and sulfinyl group integration .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., S=O stretching at ~1040–1100 cm) .

- Elemental Analysis : Verification of molecular composition.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns and UV detection .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Waste Disposal : Collect residues in sealed containers labeled as hazardous waste .

- Emergency Protocols : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How does the sulfinyl group at position 9 influence the reactivity of acridine derivatives in nucleophilic substitution reactions?

The sulfinyl group (S=O) is electron-withdrawing, reducing electron density at position 9 and enhancing susceptibility to nucleophilic attack. This effect stabilizes transition states in reactions with amines or thiols, enabling regioselective modifications. Computational studies (e.g., DFT) can model charge distribution, guiding the design of derivatives with tailored reactivity .

Q. What are the mechanistic considerations for the anti-inflammatory activity of acridine derivatives such as this compound?

Derivatives like hexahydro-acridine-diones inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Structure-activity relationship (SAR) studies suggest that the sulfinyl group enhances membrane permeability, while the acridine core interacts with hydrophobic enzyme pockets. In vitro assays (e.g., COX-2 inhibition) and molecular docking simulations validate these mechanisms .

Q. Can this compound serve as a precursor for chemiluminescent probes in bioanalytical applications?

Yes. The acridine scaffold can be functionalized with luminophores (e.g., ester groups) to generate chemiluminescent probes. For example, 9-carboxyl-acridine derivatives emit light upon reaction with HO in alkaline media, enabling DNA detection or enzyme activity assays . Optimization involves conjugating the sulfinyl group with signaling moieties (e.g., fluorescein) via linker chemistry .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Systematic meta-analyses of published data, combined with standardized in vitro/in vivo protocols (e.g., IC measurements under controlled pH and temperature), improve reproducibility. Cross-validation using orthogonal techniques (e.g., SPR for binding affinity) is recommended .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound analogs?

- QSAR Models : Correlate structural descriptors (e.g., logP, molecular weight) with absorption and toxicity .

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier (BBB) permeability and protein binding .

- ADMET Prediction Tools : Software like SwissADME or ADMETlab2.0 to estimate bioavailability, CYP450 interactions, and hERG liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.